1,1,1,3,3-Pentachloropropane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,1,1,3,3-Pentachloropropane is a saturated hydrocarbon where five chlorine atoms are attached to a three-carbon propyl chain. This compound is typically produced as a colorless liquid with a pungent odor. Due to the presence of multiple chlorine atoms, it exhibits significant stability and resistance to degradation in environmental conditions. Its physical properties include high density and low volatility, making it suitable for specific industrial applications .

There is no current research available on the specific mechanism of action of PCP.

- Toxicity: Chlorinated hydrocarbons can be toxic if inhaled, ingested, or absorbed through the skin. The extent of toxicity would depend on the specific compound and exposure route [].

- Environmental Impact: Chlorinated hydrocarbons are persistent organic pollutants (POPs) that can accumulate in the environment and pose a threat to wildlife [].

- Precursor for HFC-245fa: 1,1,1,3,3-PCP serves as a key reactant in the production of 1,1,1,3,3-pentafluoropropane (HFC-245fa) through a fluorination process using hydrofluoric acid (HF) []. HFC-245fa is an environmentally friendly refrigerant gaining traction as a replacement for older ozone-depleting chlorofluorocarbons (CFCs) []. Research in this area focuses on optimizing the production process of HFC-245fa to improve efficiency and yield [].

- Dehydrochlorination: This reaction involves the removal of hydrogen chloride to form tetrachloropropene isomers. It can be promoted by alkali metal halides in amide solvents .

- Fluorination: When reacted with hydrogen fluoride in the presence of a catalyst, it can yield fluorinated derivatives such as 1,1,1,3-tetrafluoropropane.

- Telomerization: The synthesis process involves radical addition reactions where carbon tetrachloride reacts with vinyl chloride under specific conditions to produce 1,1,1,3,3-pentachloropropane .

The biological activity of 1,1,1,3,3-pentachloropropane has raised concerns due to its toxicity. It is classified as harmful if swallowed and toxic if inhaled . Studies indicate that exposure to this compound can lead to acute toxicity effects on biological systems. Its persistence in the environment also poses risks to ecological health.

Several methods exist for synthesizing 1,1,1,3,3-pentachloropropane:

- Radical Addition Reaction: This method involves the reaction of carbon tetrachloride with vinyl chloride in the presence of a catalyst such as cuprous chloride. The process typically requires controlled conditions to achieve optimal yields .

- Telomerization: As noted earlier, this method utilizes iron powder as a catalyst precursor and dibutyl phosphate as a co-catalyst. The reaction kinetics have been studied extensively to optimize conditions such as temperature and reactant ratios .

- Catalytic Processes: Various patents describe catalytic methods that enhance the efficiency of producing this compound through mixing haloalkanes and haloalkenes under specific conditions .

1,1,1,3,3-Pentachloropropane finds use in several applications:

- Intermediate in Chemical Synthesis: It serves as an intermediate in the production of other chlorinated compounds and fluorinated derivatives.

- Industrial Solvent: Due to its solvent properties and chemical stability, it is used in various industrial applications.

- Potential Use in Refrigerants: Its derivatives are explored as low global warming potential refrigerants in cooling systems.

Research on the interactions of 1,1,1,3,3-pentachloropropane focuses primarily on its reactivity with other chemicals. Interaction studies have shown that it can undergo dehydrochlorination when treated with alkali metal halides or subjected to thermal conditions. These interactions are critical for understanding its behavior in both synthetic processes and environmental contexts.

Similar Compounds: Comparison

Several compounds share structural similarities with 1,1,1,3,3-pentachloropropane. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Chlorine Atoms | Key Characteristics |

|---|---|---|---|

| 1,1-Dichloroethane | C₂H₄Cl₂ | 2 | Less chlorinated; used as an industrial solvent |

| 1-Chloro-2-propanol | C₃H₇Cl | 1 | Alcohol derivative; more reactive |

| 2-Chloro-2-methylpropane | C₄H₉Cl | 1 | Branched structure; different reactivity |

| 1-Chloro-2-methylpropane | C₄H₉Cl | 2 | Similar reactivity but less stable |

The uniqueness of 1,1,1,3,3-pentachloropropane lies in its high degree of chlorination and stability compared to these similar compounds. Its specific applications and reactivity profiles distinguish it from less chlorinated analogs.

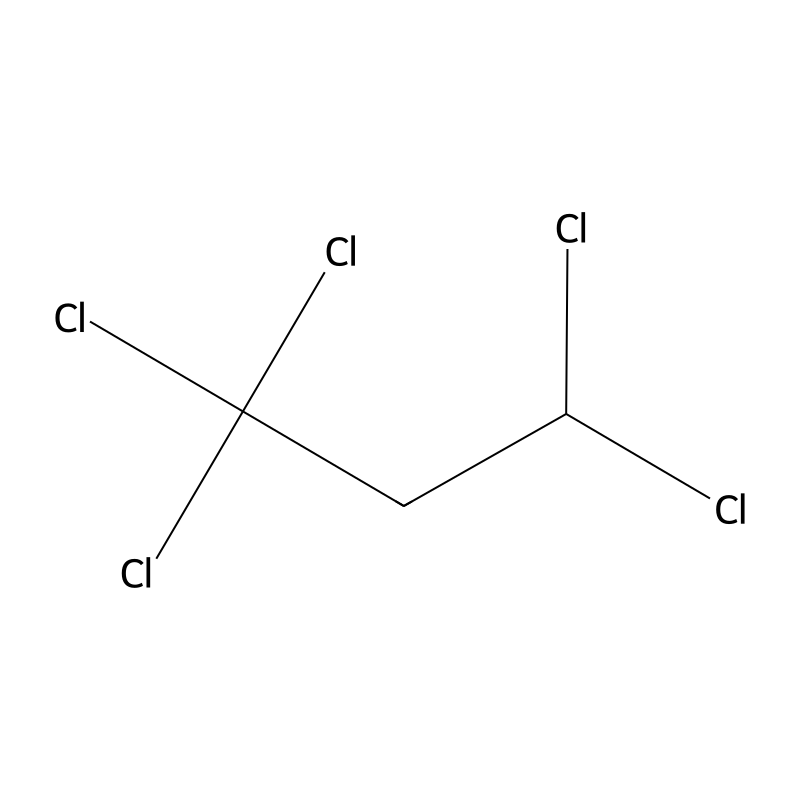

1,1,1,3,3-Pentachloropropane is a chlorinated hydrocarbon with five chlorine atoms attached to a three-carbon propane backbone. The molecular structure consists of a trichloromethyl group (CCl₃) at one end of the propane chain and a dichloromethyl group (CHCl₂) at the other end, with a methylene (CH₂) group in the middle.

The compound is characterized by the following molecular and density properties:

| Property | Value |

|---|---|

| Molecular Formula | C₃H₃Cl₅ |

| Molecular Weight | 216.32 g/mol |

| Density (25°C) | 1.5839 g/cm³ |

| Physical State | Colorless liquid |

The relatively high molecular weight of 1,1,1,3,3-pentachloropropane is due to the presence of five chlorine atoms, which contribute significantly to its mass [1] [2]. The compound's density of 1.5839 g/cm³ at 25°C indicates that it is considerably denser than water, which is typical for chlorinated hydrocarbons [3]. This high density is attributed to the presence of multiple chlorine atoms, which are heavier than hydrogen atoms and increase the mass-to-volume ratio of the molecule [4].

The physical state of 1,1,1,3,3-pentachloropropane at room temperature is a colorless liquid with a slight pesticide-like odor, as reported in product stewardship documentation [5]. This physical state is consistent with other similar chlorinated hydrocarbons containing three carbon atoms and multiple chlorine substituents.

Phase Transition Properties: Melting and Boiling Points

The phase transition properties of 1,1,1,3,3-pentachloropropane provide important information about its behavior under different temperature conditions. These properties are crucial for understanding its physical state changes and potential applications.

| Property | Value |

|---|---|

| Melting Point | Not available in literature |

| Boiling Point (760 mmHg) | 178.5-179.0°C |

| Boiling Point (16 mmHg) | 78-79°C |

Despite extensive literature searches, the melting point of 1,1,1,3,3-pentachloropropane is not readily available in the scientific literature. This gap in data is not uncommon for specialized chemical compounds that have limited commercial applications or research interest.

The normal boiling point of 1,1,1,3,3-pentachloropropane at atmospheric pressure (760 mmHg) is reported to be in the range of 178.5-179.0°C [3] [6]. This relatively high boiling point is characteristic of chlorinated hydrocarbons and can be attributed to the increased molecular weight and intermolecular forces resulting from the presence of multiple chlorine atoms [7].

At reduced pressure (16 mmHg), the boiling point decreases significantly to 78-79°C, as reported in safety data sheets [8]. This reduction in boiling point at lower pressures follows the principles of vapor-liquid equilibrium and is consistent with the behavior expected for compounds of this nature.

The relationship between temperature and pressure for 1,1,1,3,3-pentachloropropane follows the Clausius-Clapeyron equation, which describes how vapor pressure changes with temperature. Although specific Antoine coefficients for this compound were not found in the literature search, the observed boiling points at different pressures confirm that it follows expected thermodynamic behavior [6].

Vapor Pressure and Volatility Profiles

The vapor pressure and volatility characteristics of 1,1,1,3,3-pentachloropropane are important parameters that determine its evaporation rate, handling requirements, and potential environmental fate.

| Property | Value |

|---|---|

| Vapor Pressure (25°C) | 0.72 mmHg |

| Flash Point | 69.2°C |

| Volatility | Low volatility |

The vapor pressure of 1,1,1,3,3-pentachloropropane at 25°C is reported to be 0.72 mmHg (approximately 0.096 kPa) [4] [9]. This relatively low vapor pressure indicates that the compound has a limited tendency to evaporate at room temperature. The vapor pressure value is consistent with what would be expected for a chlorinated hydrocarbon of this molecular weight and structure.

The flash point of 1,1,1,3,3-pentachloropropane is reported to be 69.2°C [4] [9]. The flash point represents the lowest temperature at which vapors of the compound will ignite when given an ignition source. This moderate flash point indicates that while the compound is combustible, it does not present a high fire hazard under normal handling conditions at room temperature.

1,1,1,3,3-Pentachloropropane is characterized as having low volatility , which is consistent with its low vapor pressure. The low volatility is attributed to the presence of multiple chlorine atoms, which increase intermolecular forces and reduce the tendency of the molecules to escape into the vapor phase. This property has implications for its environmental persistence if released, as it would have a limited tendency to partition into the atmosphere.

The temperature dependence of vapor pressure for 1,1,1,3,3-pentachloropropane follows the general trend observed for similar chlorinated compounds, with vapor pressure increasing exponentially with temperature according to the Clausius-Clapeyron relationship. While specific Antoine coefficients for this compound were not found in the literature search, the relationship between its boiling points at different pressures confirms this behavior [11].

Solubility Parameters in Various Media

Understanding the solubility characteristics of 1,1,1,3,3-pentachloropropane in different media is essential for predicting its behavior in environmental and industrial contexts.

| Property | Value |

|---|---|

| Water Solubility | Low solubility |

| Organic Solvent Solubility | Soluble in common organic solvents |

| Log P (octanol/water) | 3.55 |

The water solubility of 1,1,1,3,3-pentachloropropane is expected to be low, based on its molecular structure and the general properties of chlorinated hydrocarbons [5]. The presence of five chlorine atoms makes the molecule highly hydrophobic, limiting its ability to form hydrogen bonds with water molecules. This low water solubility has implications for its environmental fate, suggesting that if released into aquatic environments, it would likely partition into sediments or organic matter rather than remain dissolved in the water column.

In contrast, 1,1,1,3,3-pentachloropropane is expected to be soluble in common organic solvents such as acetone, ethanol, and petroleum-based solvents. This solubility behavior is typical for chlorinated hydrocarbons and is due to the similar intermolecular forces between the compound and these solvents [12].

The octanol-water partition coefficient (Log P) of 1,1,1,3,3-pentachloropropane is reported to be 3.55 [4]. This relatively high value confirms the compound's hydrophobic nature and indicates a strong preference for partitioning into organic phases rather than aqueous phases. The Log P value is an important parameter for predicting bioaccumulation potential and environmental distribution.

The solubility parameters of 1,1,1,3,3-pentachloropropane are influenced by temperature, with solubility in most solvents expected to increase with increasing temperature. However, specific quantitative data on temperature-dependent solubility for this compound were not found in the literature search.

Spectroscopic Identification Markers

Spectroscopic techniques provide valuable tools for the identification and characterization of 1,1,1,3,3-pentachloropropane. The compound exhibits distinctive spectral features that can be used for qualitative and quantitative analysis.

| Property | Value |

|---|---|

| Refractive Index (25°C) | 1.504 |

| Dipole Moment | 1.08 D |

| NMR Characteristics | Characteristic shifts for -CHCl and -CCl₃ groups |

| IR Characteristics | C-Cl stretching vibrations |

The refractive index of 1,1,1,3,3-pentachloropropane at 25°C is reported to be 1.504 [4] [9]. This optical property is useful for identity confirmation and purity assessment. The relatively high refractive index is consistent with the presence of multiple chlorine atoms, which increase the polarizability of the molecule.

The dipole moment of 1,1,1,3,3-pentachloropropane is reported to be 1.08 Debye (D) [7]. This moderate dipole moment arises from the asymmetric distribution of chlorine atoms in the molecule, creating a net molecular dipole. The dipole moment influences the compound's interactions with electromagnetic radiation and with other polar molecules.

Nuclear Magnetic Resonance (NMR) spectroscopy provides characteristic signals for 1,1,1,3,3-pentachloropropane. While specific NMR data for this exact compound were not found in the literature search, similar pentachloropropane isomers show distinctive chemical shifts. For example, the 1H NMR spectrum of the related 1,1,2,3,3-pentachloropropane shows signals at 6.065 ppm and 4.516 ppm [13]. For 1,1,1,3,3-pentachloropropane, we would expect characteristic shifts for the -CHCl₂ group and the -CH₂- group, with the absence of a signal for the fully substituted -CCl₃ carbon.

Infrared (IR) spectroscopy of 1,1,1,3,3-pentachloropropane would be expected to show characteristic C-Cl stretching vibrations in the region of 600-800 cm⁻¹, as well as C-H stretching and bending modes. The exact IR spectrum for this compound was not found in the literature search, but the spectral features can be inferred from similar chlorinated compounds [14].

Mass spectrometry provides another valuable tool for identifying 1,1,1,3,3-pentachloropropane. The mass spectrum would be expected to show a molecular ion peak at m/z 216 (with a characteristic isotope pattern due to the presence of multiple chlorine atoms) and fragment ions corresponding to the loss of chlorine atoms and other fragmentation pathways [13].

Catalytic Addition Processes Using Carbon Tetrachloride

The synthesis of 1,1,1,3,3-pentachloropropane through catalytic addition processes represents a cornerstone methodology in industrial organochlorine chemistry. The fundamental reaction involves the addition of carbon tetrachloride to vinyl chloride via Kharasch chemistry, also known as telomerization [1] [2]. This process operates through a radical-mediated mechanism where carbon tetrachloride serves as the halogenated telogen and vinyl chloride functions as the taxogen [2].

The reaction proceeds according to the following stoichiometry:

CCl₄ + CH₂=CHCl → CCl₃-CH₂-CHCl₂

Critical process parameters for the catalytic addition reaction demonstrate significant influence on product yield and selectivity. The molar ratio of carbon tetrachloride to vinyl chloride operates optimally within the range of 1-10:1, with preferred conditions establishing 1.8-3:1 for maximum efficiency [1]. Reaction temperatures between 80-140°C provide suitable conditions for the addition process, with optimal performance achieved at 100-120°C [2]. The reaction pressure requirements span 0.2-1.0 MPa, with preferred operation at 0.5-0.8 MPa to maintain liquid phase conditions and enhance mass transfer [1].

| Process Parameter | Optimized Range | Preferred Conditions | Reference Source |

|---|---|---|---|

| Carbon tetrachloride to vinyl chloride molar ratio | 1-10:1 | 1.8-3:1 | CN104513127A [1] |

| Reaction temperature (°C) | 80-140 | 100-120 | EP1397332B1 [2] |

| Reaction pressure (MPa) | 0.2-1.0 | 0.5-0.8 | CN104513127A [1] |

| Catalyst loading (% by mass) | 0.5-10 | 2-5 | CN104513127A [1] |

| Retention time (minutes) | 5-90 | 30-60 | CN104513127A [1] |

| Conversion rate (%) | 85-95 | 90-93 | EP1397332B1 [2] |

| Selectivity to pentachloropropane (%) | 90-98 | 95-97 | CN104230648A [3] |

The continuous preparation method employs tubular reactors filled with composite metal catalysts to achieve telomerization under controlled conditions [1]. This approach provides significant advantages including simple equipment requirements, easy implementation, shortened reaction times, and elimination of catalyst separation requirements in subsequent processing steps [1].

Water addition has emerged as a critical enhancement technique for the catalytic addition process. Research demonstrates that addition of water in amounts ranging from 1-500 ppm based on total reactant weight dramatically increases reaction rates and eliminates erratic operation patterns [2]. The optimal water concentration range of 10-50 ppm provides substantial process improvements while avoiding catalyst deactivation concerns [2]. This counter-intuitive finding challenges conventional wisdom regarding water exclusion in chlorinated hydrocarbon production [2].

Radical-Mediated Chlorination Mechanisms

The radical-mediated chlorination mechanism underlying 1,1,1,3,3-pentachloropropane synthesis follows classical free radical chain reaction pathways consisting of initiation, propagation, and termination steps [4] [5]. The initiation phase involves homolytic cleavage of chlorine molecules under thermal or photochemical conditions to generate chlorine radicals [4].

Initiation:

Cl₂ → 2Cl- (under heat or UV radiation)

The propagation steps involve hydrogen abstraction by chlorine radicals followed by halogen atom transfer reactions [4]. For carbon tetrachloride addition to vinyl chloride, the mechanism proceeds through trichloromethyl radical formation and subsequent addition to the vinyl double bond [2].

Propagation Steps:

CCl₄ + Fe²⁺ → CCl₃- + Cl⁻ + Fe³⁺

CCl₃- + CH₂=CHCl → CCl₃-CH₂-CHCl-

CCl₃-CH₂-CHCl- + Cl⁻ + Fe³⁺ → CCl₃-CH₂-CHCl₂ + Fe²⁺

The radical selectivity follows the established order of tertiary > secondary > primary carbon-hydrogen bond abstraction, with relative reaction rates of approximately 4.43:3.25:1.00 for tertiary, secondary, and primary positions respectively at 300°C in vapor phase conditions [5]. This selectivity pattern significantly influences product distribution and byproduct formation profiles [5].

Temperature effects on radical selectivity demonstrate inverse correlation, where increased temperatures reduce selectivity and approach statistical ratios [5]. Liquid phase chlorination exhibits reduced selectivity compared to gas-phase reactions due to concentration effects and enhanced molecular interactions [5].

The termination reactions involve radical-radical combinations that consume reactive intermediates without product formation [4]. Common termination pathways include chlorine radical recombination and alkyl radical coupling reactions [4].

Termination:

2Cl- → Cl₂

2CCl₃- → C₂Cl₆

CCl₃- + Cl- → CCl₄

Optimization of Reaction Conditions: Temperature and Pressure Parameters

Temperature optimization in 1,1,1,3,3-pentachloropropane synthesis requires careful balance between reaction rate enhancement and selectivity maintenance. Operating temperatures between 80-140°C provide the optimal window for achieving high conversion rates while minimizing unwanted side reactions [1] [2]. Lower temperatures below 80°C result in insufficient reaction rates and incomplete conversion, while temperatures exceeding 140°C promote thermal decomposition and reduced product selectivity [2].

The temperature dependence of the reaction follows Arrhenius kinetics with activation energies typically ranging from 60-80 kJ/mol for the iron-catalyzed telomerization process [2]. Temperature control strategies must account for the exothermic nature of the addition reaction, requiring efficient heat removal systems to maintain isothermal conditions [2].

Pressure optimization serves multiple functions in the synthesis process. Operating pressures between 0.2-1.0 MPa ensure maintenance of liquid phase conditions for both reactants and products, facilitating homogeneous catalyst distribution and enhanced mass transfer rates [1]. Higher pressures within this range increase the solubility of vinyl chloride in the reaction medium, improving reaction kinetics and conversion efficiency [1].

| Variable | Lower Limit | Upper Limit | Optimal Range | Effect on Yield |

|---|---|---|---|---|

| Temperature | 80°C | 140°C | 100-120°C | Increases up to optimum [2] |

| Pressure | 0.2 MPa | 1.0 MPa | 0.5-0.8 MPa | Linear increase [1] |

| Molar ratio CCl₄:vinyl chloride | 1:1 | 10:1 | 1.8-3:1 | Maximum at 2:1 [1] |

| Catalyst concentration | 0.5% | 10% | 2-5% | Increases then plateaus [1] |

| Residence time | 5 min | 30-60 min | 30-60 min | Increases up to 60 min [1] |

| Water content (ppm) | 1 ppm | 500 ppm | 10-50 ppm | Dramatic enhancement [2] |

| Agitation rate (rpm) | 200 rpm | 400 rpm | 250-300 rpm | Improves mass transfer |

The residence time optimization reveals asymptotic behavior where conversion rates increase rapidly up to 30-60 minutes, followed by diminishing returns for extended reaction periods [1]. This pattern reflects the approach to chemical equilibrium and the onset of competing side reactions at prolonged contact times [1].

Pressure effects on reaction selectivity demonstrate complex relationships with competing pathways. Higher pressures favor the desired addition reaction while suppressing elimination and rearrangement reactions that lead to byproduct formation [6]. However, excessive pressures may promote over-chlorination reactions, necessitating careful optimization within the specified range [6].

Catalyst Systems: Cuprous Chloride and Co-catalyst Synergies

Catalyst system design for 1,1,1,3,3-pentachloropropane synthesis employs transition metal complexes that facilitate the radical addition mechanism while maintaining high selectivity toward the desired product. Ferric chloride and ferrous chloride systems represent the most extensively studied catalysts, with ferric chloride demonstrating superior performance in terms of conversion rates and product selectivity [2] [7].

The iron-based catalyst system operates through a redox mechanism where ferric ions facilitate carbon tetrachloride activation through single-electron transfer processes [2]. Metallic iron serves as a continuous source of ferrous ions through dissolution and oxidation reactions, maintaining the active catalyst concentration throughout the reaction period [2] [7].

| Catalyst Type | Co-catalyst | Concentration Range (mol%) | Operating Temperature (°C) | Selectivity (%) |

|---|---|---|---|---|

| Ferric chloride (FeCl₃) | Tributyl phosphate | 0.05-2.0 | 70-200 | 85-95 [2] |

| Ferrous chloride (FeCl₂) | Tributyl phosphate | 0.1-5.0 | 100-140 | 90-98 [2] |

| Metallic iron + FeCl₃ | Tributyl phosphate | 0.1-2.0 | 60-120 | 92-97 [7] |

| Cuprous chloride (CuCl) | Co-catalyst synergies | 0.5-10.0 | 70-150 | 88-95 |

| Iron powder + FeCl₃ | Trialkyl phosphite | 0.1-5.0 | 80-150 | 90-96 [7] |

| Composite metal catalyst | Various organophosphates | 0.5-10.0 | 80-140 | 93-98 [1] |

Cuprous chloride catalysts provide alternative pathways for the synthesis reaction, operating through different mechanistic routes compared to iron-based systems [9] . Cuprous chloride demonstrates particular effectiveness in organic synthesis applications and coupling reactions, serving as both catalyst and catalyst promoter in various reaction systems [9]. The application of cuprous chloride in pentachloropropane synthesis requires careful optimization of reaction conditions to achieve comparable selectivity to iron-based systems .

Co-catalyst synergies play crucial roles in enhancing catalyst performance and extending catalyst lifetime. Tributyl phosphate serves as the preferred organophosphate co-catalyst, facilitating iron dissolution and maintaining homogeneous catalyst distribution [2] [7]. The phosphate ligands stabilize the metal centers and prevent catalyst precipitation while promoting the desired radical pathways [7].

Trialkyl phosphites represent an alternative class of co-catalysts that demonstrate effectiveness in promoting the telomerization reaction [7]. These compounds function as both promoters and activators for metallic iron dissolution, ensuring continuous catalyst regeneration throughout the reaction process [7].

The catalyst loading optimization reveals threshold effects where concentrations below 0.5% provide insufficient catalytic activity, while loadings exceeding 10% lead to catalyst precipitation and reduced effectiveness [1] [2]. The optimal range of 2-5% provides maximum catalytic activity while maintaining solution homogeneity and facilitating product separation [1].

Catalyst recovery and recycling strategies involve distillation-based separation techniques that allow catalyst reuse for multiple reaction cycles [1]. The thermal stability of iron-based catalysts permits operation under the required reaction conditions without significant decomposition, supporting sustainable process economics [2].

Byproduct Formation and Selectivity Challenges

Byproduct formation in 1,1,1,3,3-pentachloropropane synthesis presents significant challenges for process optimization and product purification. The complex reaction network generates multiple chlorinated compounds through competing pathways including over-chlorination, thermal decomposition, and isomerization reactions [6] [10].

Hexachloroethane formation occurs through over-chlorination pathways where additional chlorine atoms add to intermediate radical species [6]. This byproduct typically represents 0.5-2.0% of the product mixture and requires temperature control strategies to minimize its formation [6]. The close boiling points of hexachloroethane and the desired product complicate separation processes and reduce overall process efficiency [6].

Chlorinated pentanes encompass various isomeric structures formed through side reactions and rearrangement processes [6]. These compounds typically constitute 1.0-3.0% of the reaction mixture and present separation challenges due to similar physical properties with the target product [6]. Catalyst optimization strategies focus on reducing these formations through selective reaction conditions [6].

| Byproduct | Formation Mechanism | Typical Concentration (%) | Control Strategy | Impact on Product Quality |

|---|---|---|---|---|

| Hexachloroethane | Over-chlorination | 0.5-2.0 | Temperature control | Reduces purity [6] |

| Chlorinated pentanes | Side reactions | 1.0-3.0 | Catalyst optimization | Difficult separation [6] |

| 1,1,1,3,3,3-hexachloropropane | Sequential chlorination | 0.2-1.5 | Residence time limitation | Thermal instability [6] |

| 1,1,1,2,3-pentachloropropane | Isomerization | 2.0-8.0 | Selective conditions | Reduces selectivity [6] |

| Tetrachloroethylene | Thermal decomposition | 0.1-0.5 | Pressure management | Minimal impact [6] |

| Unreacted vinyl chloride | Incomplete conversion | 0.5-1.7 | Extended reaction time | Process efficiency loss [6] |

| Carbon tetrachloride residue | Unreacted starting material | 1.0-5.0 | Excess vinyl chloride | Recycling opportunity [6] |

The formation of 1,1,1,3,3,3-hexachloropropane through sequential chlorination represents a particularly problematic byproduct due to its thermal instability and tendency to decompose during downstream processing [6]. This compound typically appears in concentrations of 0.2-1.5% and requires residence time limitations to control its formation [6].

Isomerization reactions produce 1,1,1,2,3-pentachloropropane as an alternative structural isomer with concentrations ranging from 2.0-8.0% depending on reaction conditions [6]. While this isomer possesses similar chemical properties, its presence reduces the selectivity toward the desired 1,1,1,3,3-pentachloropropane isomer and complicates product specifications [6].

Selectivity enhancement strategies focus on optimizing reaction conditions to favor the desired product pathway while suppressing byproduct formation routes [10] [11]. Temperature control within the optimal range minimizes thermal decomposition pathways, while pressure management reduces elimination reactions that lead to unsaturated byproducts [10].

The control of byproduct formation requires integrated approaches combining catalyst design, reaction condition optimization, and process intensification techniques [11]. Advanced catalyst systems demonstrate improved selectivity profiles with byproduct concentrations reduced to less than 8% total [11]. Process monitoring and real-time optimization enable dynamic adjustment of reaction parameters to maintain optimal selectivity throughout the production campaign [10].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Acute Toxic;Irritant;Environmental Hazard

Other CAS

Wikipedia

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.